
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-(4-hydroxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thioflavin T and has a unique structure that allows it to interact with biological molecules in a specific manner.
Mechanism of Action
The mechanism of action of thioflavin T involves its interaction with the β-sheet structure of amyloid fibrils. The compound binds to the β-sheet structure through hydrogen bonding and hydrophobic interactions, causing a significant increase in fluorescence intensity. Thioflavin T has a high affinity for amyloid fibrils, making it an excellent diagnostic tool for the early detection of neurodegenerative diseases.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that has been extensively used in various in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
Thioflavin T has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect and quantify amyloid fibrils with high accuracy. Thioflavin T is also relatively easy to use and can be incorporated into various experimental setups. However, thioflavin T has some limitations, such as its inability to differentiate between different types of amyloid fibrils and its potential interference with other biological molecules.
Future Directions
Thioflavin T has significant potential in various fields, and several future directions can be explored. One direction is the development of new and more specific fluorescent probes for the detection of amyloid fibrils. Another direction is the use of thioflavin T in drug discovery and development, where it can be used to screen for compounds that can inhibit amyloid fibril formation. Thioflavin T can also be used to study the structure and function of other biological molecules, such as proteins and nucleic acids. Overall, thioflavin T is a versatile compound that has significant potential in various scientific fields.
Scientific Research Applications
Thioflavin T has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and quantify amyloid fibrils, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T binds to the β-sheet structure of amyloid fibrils, causing a significant increase in fluorescence intensity. This property has been used to develop various diagnostic tools for the early detection of neurodegenerative diseases.
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-14-11(17)10(12(18)15(2)13(14)19)7-8-3-5-9(16)6-4-8/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUQDXUZLNRWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)O)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B3923538.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)
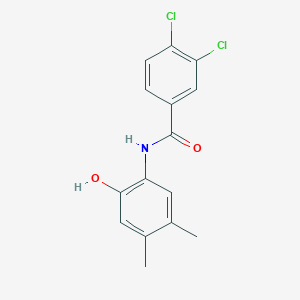
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
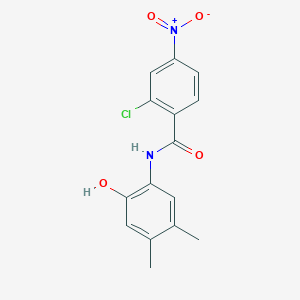
![ethyl 3-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3923579.png)
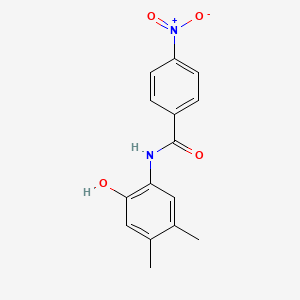
![[3-({[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B3923592.png)
![4-fluoro-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3923608.png)
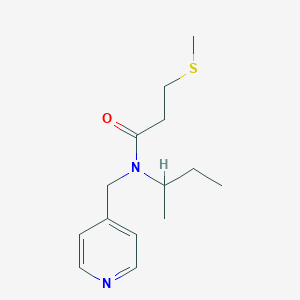
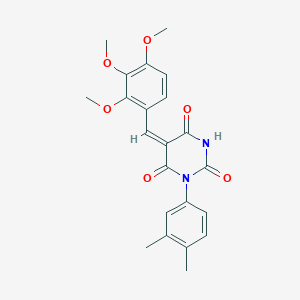
![methyl (2S,4S)-4-{[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3923624.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)